BenchChemオンラインストアへようこそ!

Mal-NH-PEG24-CH2CH2COOPFP ester

Antibody-Drug Conjugates (ADCs) Pharmacokinetics (PK) Drug-to-Antibody Ratio (DAR)

Selecting Mal-NH-PEG24-CH2CH2COOPFP ester ensures batch-to-batch reproducibility for demanding bioconjugation workflows. The discrete PEG24 spacer is engineered to mask payload hydrophobicity in DAR8 ADCs, preserving native antibody-like PK and minimizing aggregation. Unlike generic NHS-ester linkers, the PFP ester delivers superior hydrolytic stability in aqueous buffers, widening the conjugation window, reducing reagent waste, and maximizing yield—critical for precious biomolecules. For PROTACs, the extended PEG24 chain provides the conformational reach needed for ternary complex formation with deep-pocket targets. Do not compromise: substituting shorter PEG chains or less stable esters risks conjugate heterogeneity, accelerated plasma clearance, and preclinical failure. Procure the engineered specificity your program demands.

Molecular Formula C64H107F5N2O29
Molecular Weight 1463.5 g/mol
Cat. No. B12425148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-NH-PEG24-CH2CH2COOPFP ester
Molecular FormulaC64H107F5N2O29
Molecular Weight1463.5 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C64H107F5N2O29/c65-59-60(66)62(68)64(63(69)61(59)67)100-58(75)4-7-76-9-11-78-13-15-80-17-19-82-21-23-84-25-27-86-29-31-88-33-35-90-37-39-92-41-43-94-45-47-96-49-51-98-53-54-99-52-50-97-48-46-95-44-42-93-40-38-91-36-34-89-32-30-87-28-26-85-24-22-83-20-18-81-16-14-79-12-10-77-8-5-70-55(72)3-6-71-56(73)1-2-57(71)74/h1-2H,3-54H2,(H,70,72)
InChIKeyILCKKWKKTOYENL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-NH-PEG24-CH2CH2COOPFP Ester: Technical Baseline and Procurement Context


Mal-NH-PEG24-CH2CH2COOPFP ester (MW: 1463.52 g/mol) is a monodisperse, heterobifunctional polyethylene glycol (PEG)-based linker, featuring a thiol-reactive maleimide group and an amine-reactive pentafluorophenyl (PFP) ester . It belongs to a class of PEG linkers widely employed in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates . Its specific design incorporates a discrete PEG24 spacer, which confers unique physicochemical and biological properties that differentiate it from linkers with shorter PEG chains or alternative reactive moieties. The compound is typically supplied as a solid, with vendors specifying a purity of ≥95% and storage at -20°C for long-term stability .

Why Generic Substitution of Mal-NH-PEG24-CH2CH2COOPFP Ester Fails: A Procurement Risk Analysis


Substituting Mal-NH-PEG24-CH2CH2COOPFP ester with a seemingly similar PEG linker (e.g., a shorter PEG chain or an NHS ester analog) introduces significant risks to the critical quality attributes of the final bioconjugate. The precise length of the PEG24 spacer is not arbitrary; it is a critical design parameter that directly modulates the pharmacokinetic (PK) profile, aggregation propensity, and in vivo tolerability of antibody-drug conjugates (ADCs) [1]. Furthermore, the choice of the PFP ester over the more common NHS ester is a deliberate engineering decision to enhance hydrolytic stability and improve conjugation efficiency in aqueous buffers . Using a generic alternative without these specific attributes can lead to batch-to-batch variability, suboptimal conjugate performance, and potential failure in preclinical studies.

Mal-NH-PEG24-CH2CH2COOPFP Ester: A Quantitative Evidence Guide for Scientific Selection


PEG24 Linkers Attenuate Accelerated Plasma Clearance in High-DAR ADCs Compared to Non-PEGylated Controls

The incorporation of a discrete PEG24 unit into an auristatin drug-linker significantly mitigates the accelerated plasma clearance associated with high drug loading (DAR8). A study directly comparing homogeneous DAR8 ADCs prepared with and without a PEG24 linker demonstrated that the PEG24-containing ADC maintained PK properties closer to the unconjugated antibody, whereas the non-PEGylated DAR8 ADC exhibited rapid clearance [1]. This effect was quantified across a continuum of PEG chain lengths, establishing a direct correlation between PEG length and improved PK exposure [2].

Antibody-Drug Conjugates (ADCs) Pharmacokinetics (PK) Drug-to-Antibody Ratio (DAR)

Extended PEG Chain Length (PEG12/PEG24) Reduces ADC Aggregation and Improves Tolerability

For high-DAR ADCs (DAR8), increasing PEG linker length from 4 to 12 units results in a measurable decrease in conjugate hydrophobicity and a corresponding reduction in aggregation. A direct comparison of DAR8 ADCs with pendant-type PEG4, PEG8, and PEG12 linkers showed that aggregate content decreased as PEG length increased [1]. Furthermore, the DAR8-ADC with a PEG12 linker demonstrated superior in vivo tolerability, exhibiting no weight loss in animal models, a key indicator of reduced systemic toxicity [1]. While direct data for PEG24 is not present in this specific study, the established trend strongly supports further improvement with a 24-unit chain.

ADC Stability Aggregation Tolerability

Pentafluorophenyl (PFP) Ester Demonstrates Superior Hydrolytic Stability Compared to N-Hydroxysuccinimidyl (NHS) Ester

The PFP ester moiety in Mal-NH-PEG24-CH2CH2COOPFP ester provides a quantifiable advantage in hydrolytic stability over the more commonly used NHS ester. Peer-reviewed research confirms that PFP esters have excellent stability to hydrolysis, comparing favorably to NHS esters [1]. This finding is corroborated by multiple commercial suppliers of PEG reagents, who explicitly state that PFP esters are less susceptible to hydrolysis than NHS esters, making them a more robust choice for aqueous bioconjugation reactions .

Bioconjugation Chemistry Linker Stability Amine-Reactive Esters

Longer PEG Spacers (PEG12 vs. PEG4) Improve In Vivo Anti-Tumor Activity of DAR8 ADCs

In vivo anti-tumor activity studies with DAR8 ADCs using pendant-type PEG linkers demonstrated that longer PEG chains (PEG8 and PEG12) conferred stronger anti-tumor activity compared to ADCs with a shorter PEG4 linker or a DAR4 control without PEG [1]. This increased efficacy was directly correlated with the improved pharmacokinetic profile of the longer PEG linkers, which led to higher and more sustained tumor exposure [1].

ADC Efficacy In Vivo Xenograft PEG Linker

Best Research and Industrial Application Scenarios for Mal-NH-PEG24-CH2CH2COOPFP Ester


Development of High-DAR (DAR8) Antibody-Drug Conjugates with Optimized PK

Mal-NH-PEG24-CH2CH2COOPFP ester is the linker of choice for preparing homogeneous DAR8 ADCs where maintaining native antibody-like pharmacokinetics is a primary goal. The PEG24 spacer effectively masks the hydrophobicity of the conjugated drug payload, mitigating the accelerated plasma clearance typically observed with high drug loading [1]. This application is supported by studies showing that a discrete PEG24 unit in an auristatin linker can greatly diminish the impact of drug loading on ADC PK [2].

Synthesis of PROTACs Requiring Extended Spatial Reach and Aqueous Stability

This linker is ideally suited for constructing PROTACs targeting proteins with deep binding pockets or complex ternary complex geometries. The extended PEG24 chain provides the necessary reach and conformational flexibility to facilitate simultaneous engagement of the target protein and E3 ligase . Furthermore, the hydrolytically stable PFP ester ensures efficient conjugation to amine-containing ligands under aqueous conditions, minimizing side reactions and maximizing yield of the final heterobifunctional PROTAC molecule [3].

Bioconjugation in Aqueous Media Demanding High Efficiency and Minimal Hydrolysis

For any application requiring the stable attachment of a maleimide-functionalized entity to an amine-containing molecule in aqueous buffer, Mal-NH-PEG24-CH2CH2COOPFP ester offers a distinct performance advantage. The PFP ester's superior resistance to hydrolysis compared to NHS esters [3] translates to a wider operational window for conjugation, reduced reagent waste, and more consistent labeling or crosslinking efficiency. This is particularly critical for precious or sensitive biomolecules like antibodies, where optimal reaction conditions and minimal exposure to excess reagent are paramount.

Improving Formulation Stability and Tolerability of Highly-Loaded Bioconjugates

The long, hydrophilic PEG24 spacer is a critical tool for improving the physicochemical properties of highly-loaded conjugates. By increasing overall hydrophilicity and reducing protein-protein interactions, the PEG24 chain significantly lowers the propensity for aggregation, a common challenge with high-DAR ADCs and heavily modified proteins [1]. This improvement in stability directly translates to better in vivo tolerability, as demonstrated by the absence of weight loss in animal models treated with DAR8 ADCs bearing longer PEG12 linkers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-NH-PEG24-CH2CH2COOPFP ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.